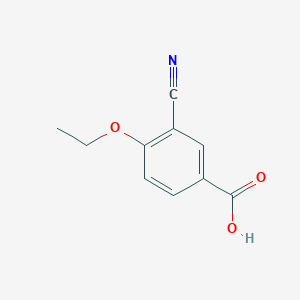

3-Cyano-4-ethoxybenzoic acid

Übersicht

Beschreibung

3-Cyano-4-ethoxybenzoic acid (CEBA) is a type of aromatic carboxylic acid that is commonly used in scientific research. It is a colorless, crystalline solid that is soluble in water and organic solvents. CEBA is used in a variety of applications, including synthesis methods, biochemical and physiological effects, and laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Synthesis of Coumarin-3-carboxylate Ester

- Scientific Field: Structural Chemistry

- Application Summary: Ethyl cyanoacetate is used in the synthesis of coumarin-3-carboxylate ester . This compound is of interest in synthetic, organic, and pharmaceutical chemistry due to its versatile applications in areas including food additives, cosmetics, optical devices, dyes, and drug candidates .

- Methods of Application: The condensation of ethyl cyanoacetate and salicylaldehyde affords either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . The condensation is accomplished through a cascade process, including the Knoevenagel procedure followed by selective cyclization of the phenolic hydroxyl group to the cyano or ester carbonyl group within the intermediate .

- Results or Outcomes: An efficient and facile approach was developed for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde . Low-transition-temperature mixture (LTTM) formed from L- proline and oxalic acid was proved as an inexpensive, easily available, and efficient promoter which not only affords the products in high yields but also avoids the use of hazardous solvent and tedious isolation procedures .

Electrophilic Cyanide-Transfer Reagents

- Scientific Field: Organic Chemistry

- Application Summary: Electrophilic cyanide-transfer reagents have become a versatile strategy to access important structural motives in a complementary way compared to other methods . Over the last few years, a variety of different reagents have been very successfully employed for the cyanation of different nucleophiles .

- Methods of Application: The use of electrophilic cyanide-transfer reagents involves the cyanation of different nucleophiles . This article highlights some of the most recent impressive achievements in the field of transition metal-free electrophilic cyanation reactions .

- Results or Outcomes: The use of electrophilic cyanide-transfer reagents has now become a powerful synthetic tool even with respect to asymmetric transformations .

Synthesis and Demethylation of 3‐Cyano‐4‐Methoxy‐2‐Pyridone Derivatives

- Scientific Field: Organic Chemistry

- Application Summary: An efficient method for synthesis and demethylation of 3‐cyano‐4‐methoxy‐2‐pyridone derivatives has been developed . These derivatives are important in both organic and pharmaceutical chemistry areas .

- Methods of Application: The method involves DABCO-induced demethylation which can lead to 3‐cyano‐4‐hydroxy‐2‐pyridones in DMF at 90°C with high yield . The protocol is applicable for the synthesis of 3‐cyano‐4‐hydroxy‐2‐pyridone derivatives .

- Results or Outcomes: The method is simple, efficient, and practical . It provides an efficient synthetic methodology for the synthesis of 4‐hydroxy‐2‐pyridones .

C–CN Bond Formation

- Scientific Field: Organic Chemistry

- Application Summary: The use of cyanides for the construction of carbon–carbon bonds is one of the fundamental strategies in organic chemistry . The inherent nucleophilicity of the cyanide ion CN− allows for powerful nucleophilic substitution or addition reactions, resulting in such important transformations .

- Methods of Application: The basic reactivity of simple cyanides (such as KCN) that every undergraduate student learns in first year organic chemistry classes is that the inherent nucleophilicity of the cyanide ion CN− allows for powerful nucleophilic substitution or addition reactions .

- Results or Outcomes: The versatility of such a strategy for cyanation reactions was impressively demonstrated in the past using simple cyanides like TMSCN as the CN-source .

Synthesis of Disperse Yellow 232

- Scientific Field: Dye Chemistry

- Application Summary: Ethyl cyanoacetate is used in the synthesis of disperse yellow 232 . This compound is of interest in the dye industry due to its vibrant color and wide range of applications .

- Methods of Application: The reaction of salicylaldehyde, o-aminophenol, and ethyl cyanoacetate can smoothly promote the synthesis of disperse yellow 232 .

- Results or Outcomes: An efficient and facile approach was developed for the preparation of disperse yellow 232 from the reaction of ethyl cyanoacetate with salicylaldehyde and o-aminophenol .

Eigenschaften

IUPAC Name |

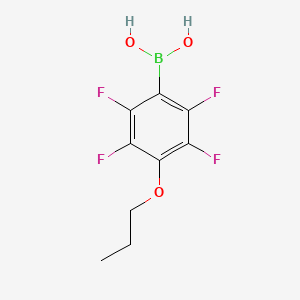

3-cyano-4-ethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-2-14-9-4-3-7(10(12)13)5-8(9)6-11/h3-5H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNGOHGRLVRKADR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591539 | |

| Record name | 3-Cyano-4-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyano-4-ethoxybenzoic acid | |

CAS RN |

258273-32-4 | |

| Record name | 3-Cyano-4-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.